molecular formula C11H10O2S B14627564 Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- CAS No. 57248-18-7

Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl-

Cat. No.: B14627564
CAS No.: 57248-18-7
M. Wt: 206.26 g/mol
InChI Key: VGTHZLUTCLIWJX-UHFFFAOYSA-N
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Description

Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- is an organic compound that belongs to the class of aromatic ketones It features a furan ring substituted with two methyl groups and a thienyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- typically involves the reaction of 2,5-dimethylfuran with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired ketone.

Industrial Production Methods

Industrial production of Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan or thienyl rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2,5-dimethyl-3-furanyl)phenyl-
  • Methanone, (2,5-dimethyl-3-furanyl)(4-methylphenyl)-
  • Methanone, (2,5-dimethyl-3-furanyl)(4-ethylphenyl)-

Uniqueness

Methanone, (2,5-dimethyl-3-furanyl)-2-thienyl- is unique due to the presence of both furan and thienyl rings, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

57248-18-7

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H10O2S/c1-7-6-9(8(2)13-7)11(12)10-4-3-5-14-10/h3-6H,1-2H3

InChI Key

VGTHZLUTCLIWJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)C2=CC=CS2

Origin of Product

United States

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